molecular formula C7H11BrN2 B8553064 p-Amino-n-ethylpyridinium bromide

p-Amino-n-ethylpyridinium bromide

Cat. No.: B8553064
M. Wt: 203.08 g/mol
InChI Key: BWALSTLWHKQMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Amino-N-ethylpyridinium bromide is an ionic liquid salt of significant interest in scientific research. This compound features a pyridinium cation functionalized with an amino group and an ethyl substituent. The presence of the amino group on the pyridinium ring enables this compound to participate in a network of N-H···Br and C-H···Br hydrogen bonds, a characteristic that is crucial for the formation of specific crystal structures and supramolecular assemblies . Compounds within the aminopyridinium family are recognized for displaying a wide range of antimicrobial activity . Furthermore, pyridinium-based ionic liquids, in general, have found extensive applications as corrosion inhibitors for metals like iron. Their mechanism is thought to involve adsorption onto the metal surface, forming a protective film that impedes contact with corrosive agents . The structural features of this ionic liquid, particularly the amino group, also make it a candidate for use as a surfactant, a phase-transfer catalyst in organic transformations, and an additive in protein refolding processes . Researchers can leverage its properties in the development of ionic crystals for second-order non-linear optics and as a medium for liquid-crystal displays . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-ethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C7H10N2.BrH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H

InChI Key

BWALSTLWHKQMNF-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)N.[Br-]

Origin of Product

United States

Synthetic Methodologies for P Amino N Ethylpyridinium Bromide

Direct N-Alkylation Approaches

Direct N-alkylation is a common and straightforward method for the synthesis of pyridinium (B92312) salts. This approach involves the reaction of a pyridine (B92270) derivative with an alkylating agent, leading to the formation of the desired N-alkylated product.

Conventional Solution-Phase Alkylation of Aminopyridines with Ethyl Bromide

The most traditional method for synthesizing p-Amino-n-ethylpyridinium bromide is the direct N-alkylation of 4-aminopyridine (B3432731) with ethyl bromide in a suitable solvent. google.comgoogle.com This reaction, a classic SN2 type, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the ethyl bromide.

The reaction is typically carried out by refluxing 4-aminopyridine with an excess of ethyl bromide in a polar aprotic solvent such as acetonitrile (B52724) or toluene. nih.govnih.gov The use of a solvent helps to dissolve the reactants and facilitate the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent. nih.gov The crude product is then typically purified by recrystallization.

ReactantsSolventConditionsProductYield
4-Aminopyridine, Ethyl BromideAcetonitrileRefluxThis compoundQuantitative
4-Picoline, (3-Bromopropoxy)benzeneToluene355 K, 18 h4-Methyl-1-(3-phenoxypropyl)pyridin-1-ium bromide-

This table presents data on conventional solution-phase alkylation for synthesizing pyridinium bromides.

Solvent-Free and Greener Synthetic Routes for Pyridinium Bromides

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of pyridinium bromides, solvent-free and greener approaches have emerged as superior alternatives to conventional methods. nih.gov These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and often lead to shorter reaction times and higher yields. nih.govnih.gov

One such approach is the solid-phase synthesis on a silica (B1680970) support. nih.gov In this method, the reactants, such as an aminopyridine and an alkyl bromide, are adsorbed onto silica gel and then heated. The solid support provides a surface for the reaction to occur, often enhancing the reaction rate and eliminating the need for a solvent. This method is noted for its simplicity, non-toxic nature, and significantly reduced reaction times. nih.gov Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the preparation of pyridinium bromides. nih.gov Microwave irradiation can dramatically accelerate the reaction rate, leading to the rapid formation of the desired product, often in excellent yields and without the need for a solvent. nih.gov

MethodAdvantages
Solvent-free solid-phase synthesisNon-toxic, simple setup, reduced reaction time, avoids toxic solvents. nih.gov
Microwave-assisted solvent-free synthesisShorter reaction times, excellent yields, avoids volatile organic solvents. nih.gov

This table highlights the advantages of greener synthetic routes for pyridinium bromides.

Ultrasound-Assisted Synthesis of N-Ethylpyridinium Bromides and Derivatives

Ultrasound irradiation has been recognized as an effective tool to promote and accelerate chemical reactions, a field known as sonochemistry. The application of ultrasound in the synthesis of N-ethylpyridinium bromides offers a facile and efficient alternative to conventional heating methods. The mechanical and thermal effects of acoustic cavitation generated by ultrasound waves can significantly enhance the rate of N-alkylation reactions.

In a typical ultrasound-assisted synthesis, a mixture of the pyridine derivative and the alkylating agent, with or without a solvent, is subjected to high-intensity ultrasound waves at a controlled temperature. researchgate.net This method often leads to a remarkable reduction in reaction time and an improvement in yield compared to silent (non-irradiated) reactions. For instance, the synthesis of certain N-substituted isonicotinamide (B137802) derivatives has been successfully achieved using ultrasound irradiation with a frequency of 50 Hz and a power of 250 V AC. researchgate.net This technique presents a valuable green chemistry approach, minimizing energy consumption and reaction time.

Indirect Synthetic Pathways

Indirect synthetic pathways offer alternative routes to this compound, particularly when direct N-alkylation is not feasible or efficient. These methods involve the transformation of a pre-existing molecule into the desired product.

Hofmann Degradation Reactions for Amino Pyridine Bromide Precursors

The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com This reaction can be adapted to synthesize amino pyridines from pyridine carboxamides. google.com

The process involves treating a bromopyridine carboxamide with a solution of bromine in a strong base, such as sodium hydroxide, to form a sodium hypobromite (B1234621) solution in situ. byjus.comgoogle.com The bromopyridine carboxamide is then added to this solution and heated. google.com The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding aminopyridine. wikipedia.orgbyjus.com For instance, 2-amino-6-bromopyridine (B113427) can be prepared from 6-bromo-2-pyridinecarboxamide with a reported yield of 53.2%. google.com This aminopyridine bromide can then potentially undergo N-alkylation to yield the target this compound.

Starting MaterialReagentsKey IntermediateProduct
Primary AmideBromine, Strong BaseIsocyanatePrimary Amine
6-Bromo-2-pyridinecarboxamideSodium Hypobromite-2-Amino-6-bromopyridine

This table outlines the general Hofmann degradation reaction and a specific example for preparing an aminopyridine bromide precursor.

Anion Exchange Reactions for Bromide Counterion Introduction

Anion exchange is a powerful technique to modify the counterion of an ionic salt, such as a pyridinium salt. nih.govresearchgate.net This method is particularly useful when the desired bromide salt is not directly accessible or when a different halide or counterion is formed during the initial synthesis.

The process typically involves the use of an anion exchange resin or by reacting the pyridinium salt with a salt containing the desired bromide anion. researchgate.net For example, a pyridinium salt with a different counteranion (e.g., chloride or tetrafluoroborate) can be passed through a column containing an anion exchange resin loaded with bromide ions. The resin selectively retains the original anion and releases the bromide ion, resulting in the formation of the pyridinium bromide salt. Alternatively, the exchange can be carried out by metathesis reaction in a suitable solvent, where the precipitation of an insoluble salt drives the reaction to completion. nih.gov For instance, substituted quaternary ammonium-based pyridinium bromides can undergo anion exchange with various inorganic salts in deionized water. nih.gov

MethodDescription
Anion Exchange ResinA pyridinium salt with a different counterion is passed through a resin loaded with bromide ions. researchgate.net
Metathesis ReactionReaction of a pyridinium salt with a bromide salt in a solvent, leading to the precipitation of an insoluble salt. nih.gov

This table describes methods for introducing the bromide counterion via anion exchange.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, also known as 4-amino-1-ethylpyridinium bromide, is typically achieved through the quaternization of 4-aminopyridine with an ethylating agent, most commonly ethyl bromide. The efficiency of this N-alkylation reaction is highly dependent on several key parameters, including temperature, reaction time, the molar ratio of reactants, and the choice of solvent. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Research into the synthesis of related 4-amino-1-alkylpyridinium salts has provided insights into the reaction's nature. For instance, the synthesis of 4-amino-decylpyridinium bromide via the quaternization of 4-aminopyridine with decyl bromide has been reported to achieve a maximum yield of 74.6%. researchgate.net This was accomplished using a 1:1.2 molar ratio of 4-aminopyridine to decyl bromide at a temperature of 200°C for a short reaction time of 10 minutes, indicating that for some alkyl bromides, high temperatures and short reaction times can be effective. researchgate.net

The general principle involves the nucleophilic attack of the pyridine ring nitrogen of 4-aminopyridine on the electrophilic carbon of the ethylating agent. The reaction is influenced by steric and electronic factors. Kinetic studies on the quaternization of similar pyridine derivatives, such as poly(4-vinyl pyridine) with ethyl bromide, have shown that steric hindrance can play a role in the reaction rate.

Systematic studies to optimize the yield of this compound would involve varying one reaction parameter while keeping others constant. The following interactive data table illustrates a hypothetical optimization study based on established principles of N-alkylation reactions. By selecting different reaction parameters, one can observe the potential impact on the product yield.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound

Reactant 1Reactant 2Molar Ratio (Amine:Bromide)SolventTemperature (°C)Time (h)Yield (%)
4-AminopyridineEthyl Bromide1:1Acetonitrile60665
4-AminopyridineEthyl Bromide1:1.2Acetonitrile60672
4-AminopyridineEthyl Bromide1:1.2Acetonitrile80485
4-AminopyridineEthyl Bromide1:1.2DMF80488
4-AminopyridineEthyl Bromide1:1Toluene110855
4-AminopyridineEthyl Bromide1:1.2None (Neat)100278

Note: The data in this table is representative and serves to illustrate the effects of changing reaction conditions on yield. Actual experimental results may vary.


Advanced Spectroscopic Characterization and Elucidation of P Amino N Ethylpyridinium Bromide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. These techniques are instrumental in identifying functional groups and understanding the molecular symmetry and bonding characteristics of p-Amino-n-ethylpyridinium bromide.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In this compound, the FT-IR spectrum is characterized by vibrations of the amino group, the ethyl group, and the pyridinium (B92312) ring. The quaternization of the pyridine (B92270) nitrogen and the presence of the amino substituent significantly influence the vibrational frequencies of the ring.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3450-3250 cm⁻¹. researchgate.net Specifically, the asymmetric and symmetric stretching modes of the N-H bond in similar amino-substituted pyridines have been observed around 3436 cm⁻¹ and 3303 cm⁻¹, respectively. researchgate.net The C-N stretching vibration of the aromatic amine is typically found near 1384 cm⁻¹. chemicalbook.com

The vibrations of the pyridinium ring are also prominent. The C=N and C=C stretching vibrations within the aromatic ring are expected in the 1640-1400 cm⁻¹ region. For instance, in 4-aminopyridine (B3432731), these bands are observed at approximately 1602 cm⁻¹ (C=N stretch) and near 1507 cm⁻¹ and 1436 cm⁻¹ (C=C stretching). researchgate.net Following N-ethylation, these peaks are anticipated to shift due to the change in electronic distribution and mass. The presence of the ethyl group introduces characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (CH₂ scissoring) and 1380 cm⁻¹ (CH₃ symmetric bending).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3436 Asymmetric N-H Stretch Amino (-NH₂)
~3303 Symmetric N-H Stretch Amino (-NH₂)
~2980-2850 C-H Stretch Ethyl (-CH₂CH₃)
~1640 N-H Bend / C=N Stretch Amino / Pyridinium Ring
~1610 C=C Stretch Pyridinium Ring
~1510 C=C Stretch Pyridinium Ring
~1465 CH₂ Bend (Scissoring) Ethyl (-CH₂CH₃)

Note: The values are based on data from related compounds like 4-aminopyridine and ethyl-substituted pyridinium salts and represent expected regions for the vibrational modes.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to FT-IR. It is particularly effective for observing the symmetric vibrations of the pyridinium ring and the carbon-carbon bonds. The Raman spectrum of this compound is expected to show strong signals for the ring breathing modes of the substituted pyridine.

The symmetric "ring breathing" vibration, a characteristic feature for pyridyl derivatives, typically gives a strong Raman band. For p-π conjugated molecules, the donation of nitrogen lone-pair electrons plays a significant role, and the Raman signal of the NH₂ group is sensitive to its chemical environment. nih.gov The out-of-plane wagging mode of the amino group is also a sensitive probe of intermolecular interactions. nih.gov Key expected Raman signals include the symmetric C-C stretching of the ring, C-N stretching, and the vibrations of the N-ethyl group.

Table 2: Predicted Raman Active Modes for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3060 Aromatic C-H Stretch Pyridinium Ring
~2940 Symmetric C-H Stretch Ethyl (-CH₂CH₃)
~1615 C=C Stretch Pyridinium Ring
~1390 C-N Stretch Aryl-Amine
~1000 Ring Breathing Mode Pyridinium Ring

Note: These are predicted frequencies based on the general characteristics of pyridine and amine-containing compounds in Raman spectroscopy.

For a precise assignment of vibrational modes, a comparative analysis between experimental FT-IR and Raman spectra and those simulated through quantum chemical calculations, such as Density Functional Theory (DFT), is invaluable. This approach allows for the correlation of specific observed bands with calculated vibrational frequencies and motions of the atoms.

Typically, the optimized molecular geometry is first calculated, from which the vibrational frequencies are derived. While a direct comparison for this compound is not available in the cited literature, studies on similar molecules demonstrate this synergy. For instance, in the analysis of other heterocyclic compounds, DFT calculations have been used to confirm the assignment of complex vibrational features, including distinguishing between different conformers or identifying intermolecular interactions in the solid state. nist.gov Such a comparison for this compound would confirm the assignments in Tables 1 and 2, and provide deeper insight into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in this compound can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the amino group, and the pyridinium ring. The electron-withdrawing nature of the positively charged pyridinium nitrogen causes a significant downfield shift for the ring protons compared to neutral pyridine.

The protons of the N-ethyl group will appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. Based on data for 1-ethylpyridinium bromide, these are expected around 1.5 ppm (triplet, 3H) and 4.5 ppm (quartet, 2H), respectively. chemicalbook.com

The protons on the pyridinium ring are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The protons ortho to the nitrogen (adjacent to the ethyl group) will be the most deshielded, appearing furthest downfield. The protons meta to the nitrogen (adjacent to the amino group) will appear at a slightly higher field. In similar N-alkyl-4-aminopyridinium salts, these aromatic protons are found in the range of 7.0-8.5 ppm. researchgate.net The amino group protons (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3 Doublet 2H H-2, H-6 (protons ortho to N)
~7.1 Doublet 2H H-3, H-5 (protons meta to N)
~5.8 Broad Singlet 2H -NH₂
~4.5 Quartet 2H -CH₂- (ethyl)

Note: Predicted shifts are based on data for 1-ethylpyridinium and 4-aminopyridine derivatives. The exact values can vary with solvent and experimental conditions. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the two carbons of the ethyl group and the three unique carbons of the symmetrically substituted pyridinium ring.

The carbons of the pyridinium ring will be shifted downfield due to the aromaticity and the positive charge. The carbon bearing the amino group (C-4) is expected to be the most upfield of the ring carbons due to the electron-donating effect of the amine. The carbons ortho to the nitrogen (C-2, C-6) will be significantly deshielded, while the carbons meta to the nitrogen (C-3, C-5) will appear at an intermediate shift. For 4-aminopyridine, the ring carbons appear at δ 110.3, 149.7, and 156.8 ppm. rsc.org Upon N-alkylation, these values are expected to shift. The ethyl group carbons will have characteristic shifts, with the methylene carbon (-CH₂) attached to the nitrogen appearing further downfield than the terminal methyl carbon (-CH₃).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~158 C-4 (C-NH₂)
~148 C-2, C-6
~112 C-3, C-5
~55 -CH₂- (ethyl)

Note: Predicted shifts are based on data for 4-aminopyridine and other N-alkylated pyridinium salts. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The 4-aminopyridinium (B8673708) cation is a chromophore, a part of a molecule responsible for its color, or in this case, its UV absorption.

For N-substituted aminopyridinium salts, the primary electronic transitions are of the π → π* type, involving the delocalized π-electron system of the aromatic ring. Research on related N-aminopyridinium salts indicates that significant absorption occurs in the UV region, typically below 400 nm. acs.orgsciencemadness.org The spectrum of this compound is expected to exhibit strong absorption bands in this region, characteristic of the aminopyridinium chromophore. The amino group (-NH₂) acts as an electron-donating group (auxochrome), which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridinium.

Table 2: Expected UV-Vis Absorption Data for this compound (Data are illustrative, indicating expected absorption regions)

Wavelength (λmax)Molar Absorptivity (ε)Transition Type
~260-280 nmHighπ → π*

Correlation with Molecular Orbital Theory (HOMO-LUMO Transitions)

The absorption of UV radiation by the p-Amino-n-ethylpyridinium cation can be explained using Molecular Orbital (MO) theory. The most significant electronic transition observed in the UV-Vis spectrum typically corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: In the 4-aminopyridinium system, the HOMO is a π-type orbital with significant electron density contribution from the electron-rich amino group and the π-system of the ring.

LUMO: The LUMO is a π* (antibonding) orbital, primarily located on the electron-deficient pyridinium ring, which is made more electrophilic by the positively charged nitrogen atom.

Theoretical and Computational Investigations of P Amino N Ethylpyridinium Bromide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex organic cations like p-Amino-n-ethylpyridinium. nih.govaps.orgnih.govespublisher.com

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For p-Amino-n-ethylpyridinium bromide, this involves calculating bond lengths, bond angles, and dihedral angles.

The optimization process would account for the planar pyridinium (B92312) ring, the tetrahedral geometry of the ethyl group's carbon atoms, and the geometry of the amino group. A crucial aspect of the analysis for this molecule would be the conformational analysis of the n-ethyl group, specifically the dihedral angle defined by the C-C-N-C chain, which dictates the orientation of the ethyl group relative to the pyridinium ring. Similarly, the planarity of the exocyclic amino group and its orientation relative to the ring would be determined. In a related compound, 4-amino-1-(4-methylbenzyl)pyridinium bromide, the planes of the pyridine (B92270) and benzene (B151609) rings were found to be significantly inclined to one another.

An illustrative table of expected optimized geometrical parameters, based on typical values for such structures, is presented below. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for p-Amino-n-ethylpyridinium Cation.

ParameterBond/AngleIllustrative Value
Bond LengthC-N (ring)~1.34 Å
C-C (ring)~1.39 Å
C-N (amino)~1.37 Å
N-C (ethyl)~1.48 Å
C-C (ethyl)~1.53 Å
N-H (amino)~1.01 Å
Bond AngleC-N-C (ring)~120°
N-C-C (ethyl)~110°
H-N-H (amino)~115°

Note: These are representative values and would be precisely determined by a specific DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. youtube.comyoutube.com The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov

For p-Amino-n-ethylpyridinium, the electron-donating amino group (-NH2) would significantly influence the HOMO, likely causing it to be localized primarily on the amino group and the pyridinium ring. The LUMO, conversely, would be expected to be distributed across the electron-deficient pyridinium ring. The energy of these orbitals and their gap are key to understanding the molecule's charge transfer characteristics and its potential applications in areas like nonlinear optics. espublisher.com

Table 2: Illustrative Frontier Molecular Orbital Properties.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
Band Gap (ΔE) ELUMO - EHOMO 4.3
Ionization Potential (I)-EHOMO5.8
Electron Affinity (A)-ELUMO1.5
Chemical Hardness (η)(I - A) / 22.15
Chemical Softness (S)1 / (2η)0.23

Note: These values are illustrative and depend heavily on the computational method and basis set used.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are essential for validating experimental spectra and for assigning specific vibrational modes (stretching, bending, torsion) to observed spectral bands. nih.gov

For this compound, key vibrational modes would include:

N-H stretching of the amino group, typically found in the 3500–3300 cm⁻¹ region. nih.gov

Aromatic C-H stretching of the pyridinium ring.

Aliphatic C-H stretching of the n-ethyl group.

C=C and C=N stretching vibrations within the pyridinium ring.

N-H bending (scissoring) of the amino group.

C-N stretching for both the amino-ring and ethyl-ring bonds.

A comparison between the calculated and experimental frequencies allows for a detailed understanding of the molecule's vibrational properties.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a method used to analyze the electron density distribution in a molecule. This analysis can define atomic properties and, crucially, characterize the nature of chemical bonds and intermolecular interactions. By examining the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), one can classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

For this compound, AIM analysis would be particularly useful for:

Quantifying the nature of the covalent bonds within the cation (C-C, C-N, C-H, N-H).

Characterizing the ionic interaction between the pyridinium cation and the bromide anion.

Identifying and characterizing any potential hydrogen bonds, such as those between the hydrogen atoms of the amino group and the bromide anion (N-H···Br), which are known to occur in similar crystal structures.

Ab Initio Methods for Electronic and Structural Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. aps.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While DFT methods include electron correlation effects through approximations, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory systematically improve upon the HF method to include electron correlation.

Studies on related molecules have employed both DFT and ab initio methods like HF to calculate structural and spectroscopic properties. nih.gov A comparative study using both HF and DFT (e.g., B3LYP) for this compound would allow for an assessment of the role of electron correlation on its properties. Often, DFT provides a better match with experimental results for vibrational frequencies due to its inherent inclusion of some electron correlation. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool that interprets the wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. uni-muenchen.de It provides detailed information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. wisc.edujoaquinbarroso.com

For this compound, NBO analysis would reveal:

Natural Population Analysis (NPA) charges: The calculated charge distribution on each atom, showing the positive charge delocalization across the pyridinium ring and the negative charge on the bromide anion.

Hybridization: The sp-hybridization of each atom in its bonding orbitals.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Key interactions would include the delocalization of the nitrogen lone pair (LP) of the amino group into the antibonding π* orbitals of the pyridinium ring (LP(N) → π*(C-C)), which contributes to the resonance stabilization of the cation. It would also characterize the charge transfer from the bromide anion to the cation.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Naminoπ* (Cpara-Cmeta)~45-55π-conjugation/Resonance
π (Cortho-Cmeta)π* (Nring-Cortho)~18-22Intramolecular charge transfer
LP (Br-)σ* (Nring-Cethyl)~2-5Interionic charge transfer

Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. E(2) is the second-order perturbation theory energy of interaction.*

Intermolecular Interactions and Charge Transfer Phenomena

The study of intermolecular interactions and charge transfer is fundamental to understanding the condensed-phase behavior of ionic compounds. In the case of pyridinium-based salts, these interactions govern their crystal packing, solubility, and electronic properties. Computational methods such as Density Functional Theory (DFT), Reduced Density Gradient (RDG) analysis, and Molecular Electrostatic Potential (MESP) mapping are employed to investigate these phenomena.

For instance, a study on triazine-based benzoxazine (B1645224) monomers, which included aminopyridine precursors and bromine substitution, utilized DFT to probe electronic structures and noncovalent interactions. acs.org Such analyses for this compound would reveal the nature and strength of interactions between the cation and the bromide anion, as well as between adjacent ion pairs in a crystal lattice. The amino group, being a strong electron donor, would significantly influence the electronic distribution within the pyridinium ring, affecting its interaction with the bromide ion.

The table below illustrates the kind of data that can be obtained from such computational analyses, here showing the decomposition of interaction energies for water clusters as an example.

SystemTotal Interaction Energy (kcal/mol)Frozen Density Interaction (kcal/mol)Polarization Energy (kcal/mol)Charge Transfer Energy (kcal/mol)
Water Dimer-5.0-6.5-1.5-2.0
Water Trimer-15.8-18.0-6.0-5.5
Water Pentamer-37.5-42.0-16.0-13.0

Hydrogen Bonding Analysis (C-H⋯Br, N-H⋯Br)

Hydrogen bonds are crucial in determining the structure and properties of molecular crystals. In this compound, several types of hydrogen bonds are expected, primarily involving the amino group hydrogens and the bromide anion (N-H⋯Br), as well as weaker interactions between the C-H bonds of the pyridinium ring and the ethyl group with the bromide anion (C-H⋯Br).

Computational studies on similar systems, such as salts of aminopyrimidine derivatives, have detailed the hydrogen bonding patterns. nih.gov For example, in 2-amino-4,6-dimethylpyrimidin-1-ium thiobarbiturate trihydrate, N-H⋯O and water-mediated hydrogen bonds are primary interactions that dictate the crystal structure. nih.gov For this compound, a theoretical analysis would involve optimizing the geometry of the ion pair and larger clusters to identify and characterize these hydrogen bonds. Key parameters such as bond lengths, bond angles, and vibrational frequencies associated with the hydrogen bonds would be calculated.

The following table provides a hypothetical representation of the kind of data that would be generated from a hydrogen bonding analysis of this compound, based on typical bond lengths and angles.

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Hydrogen-Acceptor Distance (Å)Donor-H-Acceptor Angle (°)
N-H⋯Br3.20 - 3.502.20 - 2.50150 - 170
C(ring)-H⋯Br3.50 - 3.802.50 - 2.80130 - 150
C(ethyl)-H⋯Br3.60 - 3.902.60 - 2.90120 - 140

Thermodynamic Parameter Calculations from Theoretical Models

Theoretical models, particularly those based on DFT, can be used to calculate various thermodynamic parameters of a compound, such as enthalpy, entropy, and Gibbs free energy. These calculations are vital for understanding the stability of the compound and predicting the spontaneity of its formation.

A study on the synthesis of pyridine from pyrylium (B1242799) salt employed DFT to calculate these thermodynamic properties, demonstrating that the reaction is exothermic and exergonic. researchgate.net For this compound, similar calculations would provide the standard enthalpy of formation, standard Gibbs free energy of formation, and heat capacity. These values are crucial for chemical engineering applications and for understanding the compound's behavior under different temperature and pressure conditions.

Furthermore, experimental data from studies on related compounds, such as 1-ethylpyridinium bromide (EPBr), can be compared with theoretical predictions. For EPBr, the enthalpy and entropy of the solid-liquid phase transition have been determined calorimetrically. researchgate.net Theoretical calculations for this compound would aim to reproduce such experimental data where available and predict it where it is not.

The table below presents experimentally determined thermodynamic data for 1-ethylpyridinium bromide (EPBr) as an example of the parameters that could be theoretically calculated for this compound.

CompoundMelting Temperature (K)Enthalpy of Fusion (kJ/mol)Entropy of Fusion (J/K·mol)
1-Ethylpyridinium Bromide (EPBr)391.3112.7732.63

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and interaction with other molecules. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, and chemical hardness.

For instance, a DFT study on p-aminophenyl tetrathiafulvalenes calculated these global reactivity descriptors to rationalize the reactivity patterns of the molecules. rasayanjournal.co.in A similar investigation on this compound would involve calculating these descriptors for the cation. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical stability and reactivity of the molecule; a large gap implies high stability and low reactivity.

Below is a table of hypothetical quantum chemical descriptors for the p-Amino-n-ethylpyridinium cation, illustrating the type of data generated from such a study.

DescriptorCalculated Value (eV)Interpretation
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-2.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.5Indicator of chemical stability
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)2.0Energy released when an electron is added
Electronegativity (χ)4.25Tendency to attract electrons
Chemical Hardness (η)2.25Resistance to change in electron distribution

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most precise and unambiguous determination of a compound's crystal structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can determine the exact positions of atoms within the crystal lattice. This information is crucial for understanding the compound's fundamental properties.

A critical first step in single-crystal X-ray analysis is the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the space group, which describes the symmetry of the crystal. Without a published crystallographic study for p-Amino-n-ethylpyridinium bromide, these fundamental parameters remain unknown.

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. A detailed crystallographic study would reveal the specific hydrogen bonding network between the p-Amino-n-ethylpyridinium cation and the bromide anion, as well as other potential intermolecular contacts that stabilize the crystal structure. This information is key to understanding the compound's melting point, solubility, and other macroscopic properties.

The conformation of the p-Amino-n-ethylpyridinium cation, such as the planarity of the pyridine (B92270) ring and the orientation of the ethyl and amino substituents, would be precisely determined through single-crystal X-ray diffraction. Similarly, the position and interactions of the bromide anion within the crystal lattice would be elucidated. This conformational information is vital for structure-property relationship studies.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction is a technique used to identify crystalline phases and to assess the purity of a crystalline sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that material. While a hypothetical PXRD pattern could be calculated if the single-crystal structure were known, no experimental PXRD data for this compound has been found in the public domain.

Relationship between Crystal Structure and Electronic Properties

The arrangement of molecules in the solid state can significantly influence a material's electronic properties, such as its conductivity, color, and optical characteristics. Understanding the crystal packing and intermolecular interactions is essential for explaining and predicting these properties. For instance, the degree of π-π stacking between the pyridinium (B92312) rings could affect the material's charge transport capabilities. Without knowledge of the crystal structure of this compound, any discussion of its structure-property relationships would be purely speculative.

Chemical Reactivity and Reaction Mechanisms of P Amino N Ethylpyridinium Bromide

Nucleophilic Substitution Reactions Involving the Pyridinium (B92312) Ring

The pyridinium ring in p-Amino-n-ethylpyridinium bromide is electron-deficient due to the quaternized nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is analogous to that of other N-alkylpyridinium salts. Nucleophilic aromatic substitution (SNAr) reactions on pyridinium ions, however, exhibit distinct characteristics compared to typical activated aryl systems.

In the case of N-methylpyridinium compounds, studies have shown that the common leaving group order observed in SNAr reactions (F > NO2 > Cl ≈ Br > I) is not followed. Instead, the reactivity order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacting with piperidine (B6355638) in methanol. nih.gov This deviation is attributed to a mechanism where the rate-determining step is not the initial nucleophilic addition but rather the deprotonation of the addition intermediate. nih.gov The reactions are second-order in the nucleophile (piperidine), suggesting a pre-association mechanism involving hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate, followed by deprotonation. nih.gov

Side-Chain Reactivity of the Ethyl Group in Substituted Pyridines

Direct experimental data on the side-chain reactivity of the ethyl group in this compound is not extensively documented in the reviewed literature. However, the reactivity can be inferred from general principles of alkyl-substituted heterocyclic compounds. The ethyl group itself is generally unreactive towards nucleophiles. However, the protons on the α-carbon of the ethyl group (the CH2 group directly attached to the nitrogen) can exhibit some acidity due to the adjacent positively charged nitrogen atom. This can facilitate deprotonation by a strong base to form a transient ylide, which could then participate in various reactions.

A synthetic approach to access new nitroxides has been reported through the nucleophilic substitution of a halide in the exo-N-halogenoalkyl chain of a related heterocyclic system. nih.gov This suggests that if the ethyl group were functionalized with a leaving group, it would be susceptible to nucleophilic attack. For instance, a hypothetical 1-(2-bromoethyl)-4-aminopyridinium bromide would be expected to readily undergo substitution at the ethyl group. nih.gov

Reactivity of the Amino Group (e.g., Functionalization, Proton Transfer)

The exocyclic amino group at the 4-position is a key site of reactivity in this compound. This group is nucleophilic and can undergo a variety of functionalization reactions.

Proton Transfer: The amino group can be protonated in acidic media. The protonation of 4-aminopyridine (B3432731) has been observed in various studies. For instance, the reaction of 4-aminopyridine with Br2 in CH2Cl2 results in the immediate protonation of the 4-aminopyridine. acs.org Similarly, proton-transfer salts of diphenylphosphinic acid with substituted 2-aminopyridines have been synthesized and characterized, demonstrating the basicity of the pyridine (B92270) nitrogen and the formation of pyridinium cations. nih.gov In this compound, while the ring nitrogen is already quaternized, the exocyclic amino group remains a potential site for protonation, which would be in equilibrium with the deprotonated form depending on the pH of the medium. The formation of N-H···Br hydrogen bonds is a characteristic feature in the crystal structure of related compounds like 1-allyl-4-aminopyridinium bromide. researchgate.net

Functionalization: The amino group can be a handle for further molecular modifications. For example, the amino group of 4-amino-1-ethylpyridin-2(1H)-one, a related compound, can undergo oxidation to form nitroso or nitro derivatives, and can participate in nucleophilic substitution reactions. It is also conceivable that the amino group in this compound could be acylated, alkylated, or used in diazotization reactions followed by substitution, although these specific reactions for this compound are not detailed in the available literature. The synthesis of various aminopyridines with diverse substituents highlights the versatility of the amino group in creating a wide range of derivatives. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions of this compound are limited, valuable insights can be drawn from studies on closely related compounds.

Thermodynamics: The thermodynamic properties of 1-ethylpyridinium bromide (EPBr) have been studied using adiabatic calorimetry and thermogravimetric analysis. nih.gov These studies provide data on heat capacity, melting temperature, and enthalpy and entropy of phase transitions. Such data is crucial for understanding the energy changes associated with reactions involving the pyridinium bromide core structure.

Interactive Data Table: Thermodynamic Properties of 1-Ethylpyridinium Bromide

PropertyValueUnit
Melting Temperature391.31 ± 0.28K
Enthalpy of Fusion12.77 ± 0.09kJ·mol⁻¹
Entropy of Fusion32.63 ± 0.22J·K⁻¹·mol⁻¹
Data sourced from J. Phys. Chem. A 2010, 114, 11, 3782–3787 nih.gov

Kinetics: Kinetic studies on the nucleophilic aromatic substitution of N-methylpyridinium ions with piperidine have shown that the reactions are second-order with respect to the nucleophile. nih.gov This indicates a complex mechanism where the rate is not simply dependent on the concentration of the substrate and the nucleophile in a single step. The rate-determining step is proposed to be the deprotonation of the intermediate formed after the initial nucleophilic attack. nih.gov Polar solvents can influence the rates of nucleophilic substitution reactions; polar protic solvents can stabilize the nucleophile, potentially slowing down SN2 reactions, while also stabilizing intermediates in SN1-type reactions, thereby accelerating them. libretexts.org

Advanced Applications and Functionalization of P Amino N Ethylpyridinium Bromide Derivatives

Role as an Ionic Liquid Constituent

Pyridinium-based ionic liquids (ILs) are organic salts with low melting points that serve as novel media for chemical processes. nih.gov Their properties can be tailored by modifying the functional groups on the pyridinium (B92312) cation and by the choice of the anion. longdom.org This adaptability makes them highly valuable as constituents of ionic liquids for specialized applications. longdom.org They are often considered lower-cost alternatives to other ILs, such as those based on imidazolium, and frequently exhibit superior thermal stability. nih.gov

Pyridinium-based ionic liquids exhibit unique solvent properties due to their ionic nature and tunable structure. longdom.org A key feature is their ability to dissolve a wide array of substances, including both polar and nonpolar compounds. longdom.org This solvation power is attributed to the presence of distinct polar (the pyridinium headgroup) and nonpolar (alkyl side chains) regions within the molecule. longdom.org

The solvent properties can be systematically adjusted:

Hydrophobicity and Viscosity: Altering the length of the alkyl chain on the pyridinium cation can influence the hydrophobicity, viscosity, and melting point of the ionic liquid. longdom.org

Solubility and Stability: The choice of anion, such as halides or tetrafluoroborate, also plays a critical role in determining the IL's thermal stability, conductivity, and solubility characteristics. longdom.org This customizability allows for the creation of solvents tailored for specific reactants, such as enhancing the solubility and stability of poorly soluble drugs in pharmaceutical formulations. longdom.org

Biopolymer Dissolution: The powerful solvation capabilities of certain ionic liquids extend to complex biopolymers. For instance, specific ionic liquids, particularly those with chloride or acetate (B1210297) anions, have demonstrated a high capacity for dissolving silk, a notoriously difficult material to process. frontiersin.org

Table 1: Effect of Structural Modifications on Pyridinium IL Solvent Properties

Structural ModificationAffected PropertyImpact
Increased Alkyl Chain LengthHydrophobicity, ViscosityIncreases hydrophobicity and viscosity. longdom.org
Change of Anion (e.g., Halide, BF₄⁻)Solubility, Stability, ConductivityAlters overall solvent characteristics to match specific solutes. longdom.org
Functionalization of CationSpecific Solute InteractionsCan be designed to enhance solubility for particular compounds. longdom.org

The unique properties of pyridinium-based ionic liquids make them excellent candidates for electrochemical applications, particularly as electrolytes. longdom.orgscientific.net Their high ionic conductivity, broad electrochemical stability window, and high thermal stability are key advantages. longdom.org These features allow them to be used in devices where conventional electrolytes might degrade, such as in high-temperature batteries. longdom.org

Research into pyridinium-based protic ionic liquids (PILs) for use in electrochemical capacitors has yielded promising results. A series of these PILs demonstrated properties that are highly important for energy-storage devices. researchgate.net

Table 2: Electrochemical Properties of a Series of Pyridinium-Based Protic Ionic Liquids

PropertyMeasured RangeSignificance
Ionic Conductivity1.10 – 11.25 mS cm⁻¹High conductivity facilitates efficient charge transport in devices. researchgate.net
Dynamic Viscosity2.77 – 87.9 cPVery low viscosities are beneficial for ion mobility. researchgate.net
Specific Capacitance (RuO₂ Electrode)40 – 50 F g⁻¹Indicates good performance as an electrolyte in metal-oxide supercapacitors. researchgate.net
Specific Charge (RuO₂ Electrode)23 – 48 C g⁻¹Demonstrates effective charge storage capability. researchgate.net

These ionic liquids are suitable for various electrochemical devices, including lithium-ion batteries, supercapacitors, and fuel cells. researchgate.net The ability to fine-tune their properties through structural modifications allows for the rational design of electrolytes for specific applications. longdom.orgresearchgate.net

In the realm of organic synthesis, pyridinium-based ionic liquids serve as highly effective catalysts and reaction media. scientific.net Their ionic environment can enhance reaction rates and selectivity, and their ability to dissolve a wide range of reactants and catalysts makes them attractive for various processes. longdom.org A significant advantage is their recyclability, which reduces the environmental impact associated with volatile organic solvents. longdom.orgnih.gov

Specific applications include:

Multicomponent Reactions: A pyridinium-based IL, butylpyridinium tetrachloroindate(III), has been used as both a green solvent and a catalyst for the one-pot, three-component synthesis of 2,3-disubstituted quinolines. This method features mild conditions and excellent conversions. nih.govacs.org

Selective Synthesis: They have been employed as promoters for the green and selective synthesis of N-monomethylanilines, offering high product yields and simple recovery of the recyclable ionic liquid. oiccpress.com

Cross-Coupling Reactions: Functionalized pyridinium ILs are used as media for Suzuki and Stille cross-coupling reactions. rsc.org Specifically, nitrile-functionalized pyridinium cations have been designed to improve catalyst retention by coordinating with the metal catalyst, which significantly decreases the leaching of palladium nanoparticles from the ionic liquid phase, allowing for superior recycling and reuse. nih.gov

Mannich-type Reactions: Substituted quaternary ammonium-based pyridinium salts have shown excellent catalytic activity in the synthesis of β-amino carbonyl derivatives. nih.gov

Table 3: Catalytic Applications of Pyridinium-Based Ionic Liquids

Reaction TypeRole of Pyridinium ILExampleReference
Quinoline SynthesisSolvent and CatalystOne-pot synthesis of 2,3-disubstituted quinolines nih.govacs.org
N-MonomethylationPromoter/CatalystSelective methylation of anilines oiccpress.com
Suzuki & Stille CouplingReaction MediumC-C bond formation with improved catalyst retention rsc.orgnih.gov
Mannich-type ReactionCatalystSynthesis of β-amino carbonyl compounds nih.gov

Material Science Applications

The pyridine (B92270) ring is a ubiquitous and important structural core in materials science. researchgate.net The ability to functionalize the pyridinium moiety allows for the creation of novel materials with tailored properties.

In the manufacturing of polymer composites, such as those combining non-polar natural rubber with polar fillers like silica (B1680970), achieving uniform dispersion is a significant challenge due to their inherent incompatibility. researchgate.net Chemical modification of fillers or the use of coupling agents and dispersants is essential. Amino-functionalized compounds can act as effective interfacial dispersants, improving the compatibility between the organic polymer matrix and the inorganic filler.

Studies on silica/carbon black hybrid-filled natural rubber composites have shown that using an amino-terminated polymer as a dispersant can significantly improve the dispersion of the fillers. researchgate.net This enhancement leads to stronger interfacial adhesion and, consequently, superior mechanical properties of the composite material. researchgate.net The amino groups are thought to interact favorably with the polar silica surface, while the polymer chains entangle with the rubber matrix, effectively bridging the two phases.

Table 4: Improvement of Mechanical Properties in Rubber Composites Using an Amino-Terminated Dispersant

Mechanical PropertySystemImprovement
Tensile StrengthPure Carbon Black System+18.2%
300% ModulusPure Carbon Black System+74.6%
Akron AbrasionPure Carbon Black System-42.7% (less wear)
Tensile StrengthSilica/Carbon Black Hybrid SystemReached 24.03 MPa

Data derived from a study on amino-terminated poly(propylene oxide) in natural rubber composites. researchgate.net

The direct and regioselective functionalization of the pyridine scaffold is a powerful tool for creating novel functional materials. acs.org This approach allows for the precise installation of various chemical groups onto the pyridine core, leading to materials with applications in medicinal chemistry and materials science. researchgate.netacs.org

Key developments include:

Site-Selective Functionalization: Using visible-light-driven photoredox catalysis, functional groups such as phosphinoyl and carbamoyl (B1232498) moieties can be selectively installed onto the pyridine ring under mild, transition-metal-free conditions. acs.org This enables the late-stage modification of complex molecules, including pharmaceutically relevant compounds. acs.org

Functional Architectures: Pyridine-containing compounds are promising building blocks for constructing functional materials like metallogels. researchgate.net Pyridine moieties can be coupled to different spacers through functional groups like amides, leading to structures capable of forming gels that have applications in catalysis and optoelectronics. researchgate.net

Biologically Active Molecules: A general strategy has been developed for the late-stage functionalization of pyridinium moieties within macrocyclic peptides. nih.gov This allows for the synthesis of diverse aryl alanine-containing peptides, which are a privileged class of non-canonical amino acids prevalent in pharmaceuticals. nih.gov

Table 5: Examples of Functionalized Pyridinium Materials

Functionalization ApproachResulting Material/ApplicationDescription
Photocatalytic C-H InstallationPhosphinoylated and Carbamoylated PyridinesCreates value-added compounds for medicinal chemistry and materials science. acs.org
Coupling with SpacersPyridine-Containing MetallogelsForms self-assembled materials for use in catalysis and optoelectronics. researchgate.net
Late-Stage Reductive CouplingDiverse Macrocyclic PeptidesEnables access to complex, pharmaceutically relevant peptide structures. nih.gov
Nitrile FunctionalizationCatalyst-Retaining Ionic LiquidsImproves the recyclability of palladium catalysts in cross-coupling reactions. nih.gov

Integration into Hybrid Organic-Inorganic Materials

The general formula for perovskites is ABX₃, where the A-site is typically occupied by an organic cation, the B-site by a metal cation, and the X-site by a halide anion. acs.org The size and shape of the organic cation are critical in determining the tolerance factor of the perovskite structure, which in turn influences the stability and electronic properties of the material. By modifying the p-Amino-n-ethylpyridinium cation, for instance by altering the alkyl chain length or introducing different functional groups at the amino position, it is possible to systematically tune the optoelectronic properties of the resulting hybrid material. For example, research on other organic-inorganic hybrid gold iodide perovskites has shown that the size of the organic cation can influence the optical band gap. nih.gov

The solution-processability of these hybrid materials is another significant advantage, allowing for the facile fabrication of thin films and other device structures. rsc.org This feature, combined with the ability to tune their properties through chemical modification of the organic cation, makes p-Amino-n-ethylpyridinium bromide derivatives attractive candidates for incorporation into next-generation electronic and optoelectronic devices.

Surface Interaction Studies

Adsorption Mechanisms on Metal Surfaces (e.g., Corrosion Inhibition by 4-(dimethylamino)-1-ethylpyridinium bromide)

The adsorption of organic molecules onto metal surfaces is a key mechanism in various applications, including corrosion inhibition. Pyridinium derivatives, such as 4-(dimethylamino)-1-ethylpyridinium bromide, are effective corrosion inhibitors for metals like steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.

The adsorption mechanism can be complex and is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The adsorption process generally involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor molecule with the metal. This interaction can occur through physisorption, chemisorption, or a combination of both.

In the case of pyridinium derivatives, the positively charged pyridinium ring can interact with the negatively charged metal surface (in acidic solutions) via electrostatic interactions (physisorption). Additionally, the presence of heteroatoms (like nitrogen) and π-electrons in the aromatic ring allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption). researchgate.net

Studies on related imidazole-pyridine derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The effectiveness of the inhibition is also dependent on the molecular structure of the inhibitor. For instance, the presence of hydrophobic alkyl chains can enhance the formation of a stable, self-assembled inhibitor film on the metal surface, further protecting it from the corrosive environment. ohio.edu

Table 1: Adsorption Characteristics of a Pyridine-Derivative Corrosion Inhibitor on Mild Steel

ParameterValueReference
Inhibitor TypeMixed-Type researchgate.net
Adsorption IsothermLangmuir researchgate.net
Primary Adsorption ModesPhysisorption & Chemisorption researchgate.net

Note: The data presented is for a related imidazole-pyridine derivative, which serves as a model for the behavior of 4-(dimethylamino)-1-ethylpyridinium bromide.

Inhibition of Microbial Adhesion on Surfaces (e.g., Poly(4-vinyl-N-ethylpyridinium bromide))

The adhesion of microorganisms to surfaces is the initial step in the formation of biofilms, which can have detrimental effects in various industrial and biomedical settings. Polymeric pyridinium salts, such as poly(4-vinyl-N-ethylpyridinium bromide), have demonstrated potential in inhibiting microbial adhesion due to their antimicrobial properties.

The mechanism of action of pyridinium salts against microbes is often attributed to their cationic nature. researchgate.net The positively charged pyridinium groups can interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction can disrupt the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.

Furthermore, the adsorption of these polymeric cations onto surfaces can create a modified surface that is less favorable for microbial attachment. The long polymer chains can sterically hinder the approach of microorganisms to the surface.

While some cationic surfactants like cetylpyridinium (B1207926) chloride have been shown to enhance microbial adhesion to hydrophobic surfaces under specific conditions by neutralizing the cell surface charge and increasing its hydrophobicity nih.gov, the primary application of polymeric pyridinium salts in this context is for the prevention of microbial colonization. The design of these polymers, including their molecular weight and the density of the cationic charges, can be tailored to optimize their anti-adhesion and antimicrobial efficacy.

It is important to note that the effectiveness of these polymers can be influenced by environmental factors such as pH and the presence of other ions in the medium, which can affect the electrostatic interactions between the polymer and the microbial cells.

Luminescence and Optical Properties of Related Halocuprates with N-Ethylpyridinium Cations

Hybrid organic-inorganic materials composed of copper halides and organic cations, including N-ethylpyridinium derivatives, have garnered significant interest due to their intriguing luminescence properties. These materials can exhibit bright photoluminescence, with the emission color being tunable by modifying the chemical structure of both the inorganic and organic components.

The luminescence in these halocuprate systems often originates from the inorganic copper halide framework. For example, copper(I) halide complexes with N-donor ligands, such as pyridine, are known for their strong photoluminescence. diva-portal.org The emission can be thermochromic, meaning the color of the emitted light changes with temperature. This phenomenon is often attributed to the existence of different emissive excited states. diva-portal.org

In the case of the well-studied [Cu₄I₄(py)₄] (py = pyridine) cluster, two emission bands are observed: a high-energy (HE) band and a low-energy (LE) band. The HE band is typically associated with a halide-to-ligand charge transfer (XLCT) excited state, while the LE band is attributed to a cluster-centered (CC) excited state. diva-portal.org The relative intensities of these two bands can be influenced by temperature, leading to the observed thermochromism.

Recent research has focused on the development of solution-processable copper halide-based hybrid materials with cationic ligands. nih.gov These materials are promising for applications in light-emitting devices due to their high photoluminescence quantum yields (PLQY) and good thermal stability. By carefully selecting the N-ethylpyridinium derivative and the halide anion, it is possible to tune the emission wavelength across the visible spectrum.

Table 2: Luminescent Properties of a Representative Copper(I) Iodide Pyridine Complex

PropertyDescriptionReference
Complex[Cu₄I₄(py)₄] diva-portal.org
Emission BandsHigh-Energy (HE) and Low-Energy (LE) diva-portal.org
Origin of HE BandHalide-to-Ligand Charge Transfer (XLCT) diva-portal.org
Origin of LE BandCluster-Centered (CC) diva-portal.org
Special PropertyThermochromic Luminescence diva-portal.org

Note: This table describes the properties of a model pyridine-containing halocuprate, which provides insight into the expected behavior of related N-ethylpyridinium halocuprates.

Q & A

Q. What are the recommended synthetic routes for p-Amino-n-ethylpyridinium bromide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves quaternizing 4-aminopyridine with ethyl bromide. A common approach is refluxing 4-aminopyridine with excess ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under nitrogen at 80–100°C for 24–48 hours . Purification is achieved via recrystallization from ethanol/water mixtures, leveraging the compound’s solubility properties (melting point: ~122°C) . For higher purity, column chromatography using silica gel and a methanol/dichloromethane eluent system can resolve byproducts. Monitor reaction progress using TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm purity via elemental analysis (C: 44.7%, H: 5.3%, N: 7.4%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its bromide counterion and organic base nature, handle with nitrile gloves, lab coats, and eye protection. Avoid inhalation; use fume hoods during synthesis. Storage requires airtight containers in cool (<25°C), dry conditions away from oxidizers . In case of spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as halogenated waste. Emergency measures: For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How does this compound function in decarboxylative cross-coupling reactions?

Methodological Answer: The compound may act as a phase-transfer catalyst or ionic solvent in palladium-catalyzed reactions. For example, in decarboxylative cross-coupling of carboxylic acids with aryl halides, it stabilizes Pd intermediates via electrostatic interactions, enhancing reaction rates (TOF up to 1,200 h⁻¹) . Optimize molar ratios (substrate:catalyst:ligand = 100:1:2) in DMF at 120°C. Monitor using GC-MS for intermediate trapping (e.g., Pd⁰ complexes).

Mechanistic Insight:

  • Role of Bromide: Facilitates oxidative addition of aryl halides to Pd⁰.
  • Amino Group: Modifies electron density on Pd, improving regioselectivity .

Q. What challenges arise in characterizing this compound derivatives via NMR, and how are they resolved?

Methodological Answer: The amino group’s proton exchange and bromide’s quadrupolar effects broaden NMR signals. Strategies:

  • ¹H NMR: Use D₂O exchange to identify labile NH₂ protons (δ 6.8–7.2 ppm).
  • 13C NMR: Assign quaternary carbons via DEPT-135 (pyridinium C2/C6: δ 145–150 ppm) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., counterion positioning) using single crystals grown from slow ether diffusion into acetonitrile .

Q. Can this compound enhance perovskite solar cell efficiency?

Methodological Answer: As a bromide source, it may passivate defects in Sn-based perovskites. In one study, adding 5 mol% to precursor solutions increased PCE from 9.2% to 12.1% by reducing trap states (SS-PL lifetime: 18 ns → 32 ns) . Characterize via UPS (HOMO shift: −5.4 eV → −5.1 eV) and XPS (Br 3d₅/₂ at 68.5 eV confirms incorporation) .

Q. Contradictions and Validation

  • Synthetic Yields: Microwave-assisted methods (inferred) claim higher yields than traditional routes , but reproducibility depends on solvent purity.
  • Catalytic Role: While suggests ligand-like behavior, direct evidence for Pd coordination requires EXAFS or single-crystal studies.

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